molecular formula C5H3F3N2O B3391726 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde CAS No. 2091951-89-0

1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

Cat. No. B3391726
CAS RN: 2091951-89-0
M. Wt: 164.09 g/mol
InChI Key: JMRYVHPTBFDAIX-UHFFFAOYSA-N
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Description

1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is a pyrazole derivative that contains a trifluoromethyl group, which makes it a valuable building block for the synthesis of various organic molecules.

Mechanism of Action

The mechanism of action of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is not fully understood. However, it is believed that the trifluoromethyl group in this compound plays a significant role in its biological activity. This group has been shown to enhance the lipophilicity and metabolic stability of organic molecules, which can lead to improved pharmacokinetic properties.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde have not been extensively studied. However, some studies have shown that this compound has antibacterial and antifungal activity. It has also been reported to have potent inhibitory activity against various enzymes, such as acetylcholinesterase and butyrylcholinesterase.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde in lab experiments is its high purity and stability. This compound is easy to handle and can be stored for extended periods without significant degradation. However, one of the limitations of using this compound is its high cost. The synthesis of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a complex and expensive process, which can limit its use in some research applications.

Future Directions

There are several future directions for the research and development of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde. One of the most significant directions is the synthesis of new derivatives with improved biological activity and pharmacokinetic properties. This compound has the potential to be used in the development of new drugs for the treatment of various diseases. Another future direction is the development of new synthetic methods for the preparation of 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde and its derivatives. This could lead to more cost-effective and efficient methods for the synthesis of this compound. Additionally, the exploration of the biological activity and mechanism of action of this compound could lead to new insights into its potential applications in various scientific fields.
Conclusion
In conclusion, 1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde is a valuable compound with significant potential for various scientific research applications. Its unique properties make it a valuable building block for the synthesis of various organic molecules. While its mechanism of action and physiological effects are not fully understood, it has shown promising antibacterial and antifungal activity, as well as inhibitory activity against various enzymes. Future research in this area could lead to the development of new drugs and materials with improved biological activity and pharmacokinetic properties.

Scientific Research Applications

1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde has been used in various scientific research applications. One of the most significant applications is its use as a building block for the synthesis of various organic molecules. This compound is a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. It has also been used in the synthesis of fluorescent dyes and materials for organic electronics.

properties

IUPAC Name

1-(trifluoromethyl)pyrazole-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3F3N2O/c6-5(7,8)10-2-1-4(3-11)9-10/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRYVHPTBFDAIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

164.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Trifluoromethyl)-1H-pyrazole-3-carbaldehyde

CAS RN

2091951-89-0
Record name 1-(trifluoromethyl)-1H-pyrazole-3-carbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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